molecular formula C15H15N7O2 B12263780 4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide

4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide

Cat. No.: B12263780
M. Wt: 325.33 g/mol
InChI Key: GGQTYKMLYNJEAY-UHFFFAOYSA-N
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Description

4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. The presence of nitrogen atoms in the ring structure of this compound makes it particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide involves multiple steps and specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring structure.

Common reagents used in these reactions include molecular sieves, dry toluene, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that are involved in various biological pathways. The compound can act as an inhibitor, modulating the activity of these targets and thereby affecting the associated pathways .

Comparison with Similar Compounds

Similar compounds to 4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide include:

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

These compounds share similar ring structures and nitrogen atoms in their rings, but they differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

4-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C15H15N7O2/c1-9-4-13(22-15(20-9)18-8-19-22)21-6-11(7-21)24-10-2-3-17-12(5-10)14(16)23/h2-5,8,11H,6-7H2,1H3,(H2,16,23)

InChI Key

GGQTYKMLYNJEAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)OC4=CC(=NC=C4)C(=O)N

Origin of Product

United States

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